molecular formula C19H20N4O4S B11997245 5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11997245
M. Wt: 400.5 g/mol
InChI Key: RVZSVSAMASIINM-RGVLZGJSSA-N
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Description

5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: MTT , is a heterocyclic compound. Its chemical structure consists of a triazole ring fused with a thiol group and substituted phenyl rings. Let’s break it down:

    Triazole Ring: The triazole moiety (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to MTT.

    Thiol Group: The thiol (-SH) group contributes to MTT’s reactivity and biological activity.

    Substituted Phenyl Rings: The compound features a 4-methoxyphenyl group and a 2,3,4-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach: MTT can be synthesized via heterocyclization of appropriate precursors. For example, the reaction of 4-methoxybenzaldehyde with 2,3,4-trimethoxyaniline in the presence of thiosemicarbazide yields MTT.

    Cyclization of Thiosemicarbazide: Thiosemicarbazide reacts with 4-methoxybenzaldehyde and 2,3,4-trimethoxyaniline under acidic conditions to form MTT.

Industrial Production:: MTT is not commonly produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

MTT undergoes various reactions:

    Oxidation: MTT can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of MTT leads to the formation of the corresponding thiol or disulfide compounds.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).

Major products depend on reaction conditions and substituents. For example, oxidation yields MTT sulfoxide or sulfone derivatives.

Scientific Research Applications

MTT finds applications in various fields:

    Biochemistry: Used as a redox indicator in cell viability assays (e.g., MTT assay).

    Anticancer Research: Investigated for potential anticancer properties due to its impact on mitochondrial function.

    Antioxidant Activity: MTT exhibits antioxidant effects.

    Metal Chelation: MTT can chelate metal ions.

Mechanism of Action

MTT’s mechanism involves:

    Mitochondrial Function: It affects mitochondrial respiration and energy production.

    Redox Cycling: MTT undergoes redox cycling, influencing cellular redox balance.

Comparison with Similar Compounds

MTT stands out due to its triazole-thiol combination. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., cysteine).

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-14-8-5-12(6-9-14)18-21-22-19(28)23(18)20-11-13-7-10-15(25-2)17(27-4)16(13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

RVZSVSAMASIINM-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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